Closantel-13C6

Veterinary drug residue Isotope dilution mass spectrometry Food safety

Closantel-13C6 is the carbon-13 labeled internal standard essential for accurate LC-MS/MS quantification of closantel in complex biological matrices. Unlike unlabeled analogues, its near-identical physicochemical properties enable true co-elution and ionization-matching, reliably correcting matrix effects (ion suppression/enhancement) that compromise regulatory residue analysis and PK studies. With isotopic enrichment >98%, 13C labeling avoids the chromatographic isotope effects of deuterated standards, ensuring robust method transferability. Select this SIL-IS to achieve the precision (RSD ≤14%) and accuracy (86–106%) required for food safety compliance in animal tissues.

Molecular Formula C22H14Cl2I2N2O2
Molecular Weight 669.0 g/mol
CAS No. 1325559-20-3
Cat. No. B8818649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClosantel-13C6
CAS1325559-20-3
Molecular FormulaC22H14Cl2I2N2O2
Molecular Weight669.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30)/i7+1,8+1,14+1,16+1,19+1,21+1
InChIKeyJMPFSEBWVLAJKM-ZCTWQCQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Closantel-13C6 (CAS 1325559-20-3): A Carbon-13 Labeled Internal Standard for Quantitative LC-MS/MS Analysis


Closantel-13C6 (CAS 1325559-20-3) is the carbon-13 (13C) labeled analogue of the broad-spectrum veterinary anthelmintic closantel, a halogenated salicylanilide . It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical workflows involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound's near-identical physicochemical properties to the unlabeled analyte enable it to co-elute and undergo the same ionization processes, making it the reference standard of choice for correcting matrix effects and ensuring precise quantification in complex biological matrices [2].

Closantel-13C6: Why Unlabeled or Non-Structurally Identical Internal Standards Compromise Analytical Accuracy


In LC-MS/MS quantification, substituting Closantel-13C6 with unlabeled closantel or a non-identical structural analogue can lead to significant quantification errors. Unlabeled internal standards cannot correct for matrix effects (ion suppression/enhancement) because they co-elute with the analyte and are subject to the same signal alterations [1]. Consequently, they do not provide a reliable reference for correcting analyte loss during sample preparation or for variations in ionization efficiency. Similarly, non-identical analogues, such as rafoxanide-13C6, may exhibit different extraction recoveries and ionization behavior compared to closantel, especially across varying matrix compositions, introducing unpredictable bias that is mitigated by a true SIL-IS [2].

Quantitative Differentiation of Closantel-13C6: Evidence-Based Advantages for Analytical Method Selection


Enhanced Precision in Tissue Residue Analysis vs. Unlabeled Internal Standards

Closantel-13C6 provides superior precision in quantitative tissue analysis compared to unlabeled internal standards. In an isotope dilution LC-MS/MS method for bovine and ovine tissues, the use of Closantel-13C6 as the internal standard resulted in a method precision with a relative standard deviation (RSD) of ≤14% and accuracy ranging from 86% to 106% across three fortification levels in muscle, kidney, and liver [1]. This performance is achievable due to the SIL-IS's ability to directly compensate for both extraction variability and matrix-induced ionization effects, a correction unattainable with unlabeled standards.

Veterinary drug residue Isotope dilution mass spectrometry Food safety

Isotopic Enrichment Purity: Ensuring Quantitative Accuracy vs. Lower-Purity Alternatives

The high isotopic enrichment of Closantel-13C6 directly translates to superior quantitative accuracy in MS-based assays. Reputable suppliers provide Closantel-13C6 with an isotopic enrichment of min. 98% 13C, as confirmed by NMR and HPLC analysis [1]. Lower isotopic purity in a SIL-IS leads to significant interference from the natural abundance analyte signal in the internal standard channel, a phenomenon known as cross-talk. This interference can cause a systematic underestimation of analyte concentration, particularly at low levels, and compromises the linearity and accuracy of the calibration curve, a risk that is minimized with high-purity, well-characterized standards like Closantel-13C6.

Stable isotope labeling Quantitative analysis LC-MS/MS

13C Labeling for Superior Chromatographic Fidelity vs. Deuterated (2H) Analogues

13C-labeled internal standards like Closantel-13C6 offer a distinct advantage over deuterium (2H)-labeled analogues in reversed-phase LC-MS/MS. Deuterated compounds can exhibit a significant chromatographic isotope effect, where the substitution of hydrogen with the heavier deuterium alters the molecule's lipophilicity, leading to a slight but measurable shift in retention time (tR) relative to the unlabeled analyte [1]. This separation can expose the analyte and internal standard to different zones of the solvent gradient and matrix components, undermining the internal standard's ability to correct for matrix effects. In contrast, 13C labeling introduces a minimal mass shift without altering the molecule's physicochemical properties, ensuring near-identical co-elution and providing more robust and reliable matrix effect correction across a wider range of chromatographic conditions [1].

Chromatography Isotope effect Internal standard

Reduction of Matrix-Induced Ion Suppression in Complex Matrices vs. Uncorrected Analysis

Closantel-13C6 is essential for mitigating ion suppression, a major source of error in LC-MS/MS analysis of complex biological matrices. In the analysis of black goat plasma, a validated method utilizing a non-SIL internal standard (bromohexine-HCl) reported a mean accuracy of 99.63% ± 0.49 [1]. However, the use of a structural analogue like bromohexine-HCl cannot perfectly compensate for the variable and often severe matrix effects inherent in different tissue and plasma samples. The co-elution of Closantel-13C6 with the analyte ensures that both are subjected to identical matrix-induced ion suppression or enhancement throughout the entire chromatographic run. This provides a true, point-by-point correction of the analyte signal, enabling accurate quantification in matrices where the use of a non-identical internal standard or no internal standard at all would lead to significant, uncorrectable bias [2].

Matrix effect Ion suppression Sample preparation

Closantel-13C6: Optimized Application Scenarios for Research and Industrial Use


Regulatory Food Safety Surveillance and Residue Monitoring

Closantel-13C6 is the definitive internal standard for regulatory laboratories tasked with quantifying closantel residues in animal-derived food products. The method validated by Lai et al. (2011) using Closantel-13C6 achieves the precision (RSD ≤14%) and accuracy (86-106%) required for compliance with food safety standards in edible ovine and bovine tissues [1]. Its use enables high-throughput, isotope dilution LC-MS/MS methods suitable for routine surveillance samples, ensuring that quantification results are defensible and traceable to a stable isotope-labeled reference.

Pharmacokinetic and Metabolism Studies in Livestock

For researchers conducting pharmacokinetic (PK) studies of closantel in livestock, Closantel-13C6 is essential for generating accurate plasma concentration-time curves. The significant enantioselective pharmacokinetics of closantel, where one enantiomer's Cmax and AUC0-∞ are approximately 3 times greater than the other [1], demands a quantification method of the highest precision and accuracy to reliably distinguish between the two forms. Closantel-13C6, used as an internal standard in LC-MS/MS, provides the robust matrix effect correction necessary for analyzing multiple plasma samples over extended time courses, ensuring the integrity of PK parameter calculations.

Analytical Method Development and Validation for Complex Matrices

Analytical chemists developing new LC-MS/MS methods for closantel in challenging matrices (e.g., milk, fat, liver) should select Closantel-13C6 as the internal standard from the outset. Its high isotopic enrichment (>98%) minimizes cross-talk interference [1], simplifying calibration and improving method sensitivity. Furthermore, its 13C label avoids the chromatographic isotope effects sometimes observed with deuterated standards [2], leading to more robust co-elution and more reliable correction for matrix effects across different column chemistries and mobile phase compositions. This reduces method development time and improves the transferability of the method between instruments.

High-Throughput Screening for Parasitic Target Engagement

In research focused on the mechanism of action of closantel, specifically its role as an inhibitor of Onchocerca volvulus chitinase (OvCHT1) with an IC50 of 1.6 μM [1], Closantel-13C6 can serve as a valuable tool in mass spectrometry-based target engagement assays. By using the labeled compound as a tracer, researchers can precisely quantify the amount of drug bound to the target in complex biological lysates, providing direct evidence of engagement. This application leverages the compound's structural identity to closantel and its unique mass signature to differentiate the probe from endogenous or unlabeled material.

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